2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)acetamide
Description
The compound 2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)acetamide is a substituted acetamide featuring a phenoxy backbone with chloro and methyl substituents at the 4- and 3-positions, respectively. The acetamide nitrogen is further functionalized with two furan-2-ylmethyl groups.
Key structural features include:
- Phenoxy core: Provides rigidity and aromatic interactions.
- Chloro and methyl substituents: Influence electronic properties and steric bulk.
Properties
Molecular Formula |
C19H18ClNO4 |
|---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C19H18ClNO4/c1-14-10-15(6-7-18(14)20)25-13-19(22)21(11-16-4-2-8-23-16)12-17-5-3-9-24-17/h2-10H,11-13H2,1H3 |
InChI Key |
HEEHWJDSRKSGQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N(CC2=CC=CO2)CC3=CC=CO3)Cl |
Origin of Product |
United States |
Preparation Methods
- Chlorocreasin can be synthesized through a multistep process:
- Start with p-chloro-m-cresol (1).
- React it with ethylchloroacetate to yield 2-(4-chloro-3-methylphenoxy) acetate (2).
- Treatment of (2) with hydrazine hydrate produces 2-(4-chloro-3-methylphenoxy) acetohydrazide (3).
- Finally, react compound (3) with various aromatic furfural aldehydes to obtain the desired Schiff bases (4a–k).
Chemical Reactions Analysis
- Chlorocreasin undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents include hydrazine hydrate, furfural aldehydes, and other aromatic compounds.
- Major products formed are the Schiff bases (4a–k) with diverse substituents.
Scientific Research Applications
Antibacterial Activity: Chlorocreasin exhibits promising antibacterial effects against Gram-positive strains (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
Anthelmintic Activity: It also shows significant activity against earthworm species (Pheretima posthuma and Perionyx excavates).
Mechanism of Action
- The precise mechanism remains an active area of research.
- Molecular targets and pathways involved in its antibacterial and anthelmintic effects need further exploration.
Comparison with Similar Compounds
Key Observations :
- Synthesis Efficiency : Yields vary significantly (51–82%) depending on substituent complexity and steric hindrance during coupling reactions .
- Substituent Impact : Electron-withdrawing groups (e.g., nitro in , fluoro in ) enhance electrophilicity, while bulky groups (e.g., furan-2-ylmethyl in the target compound) may hinder crystallization.
Physicochemical Properties
- Melting Points: Analogs with hydroxyalkyl groups (e.g., compound 31, 84°C) exhibit higher melting points due to hydrogen bonding , whereas non-polar derivatives (e.g., compound 30, 75°C) have lower values. The target compound’s bis-furan groups may reduce melting point via disrupted packing.
- NMR Trends : Carbonyl carbons in similar compounds resonate at δ ~170–172 ppm (¹³C NMR, CDCl₃) , consistent with acetamide functionality. Aromatic protons in furan rings typically appear at δ 6.2–7.4 ppm (¹H NMR) .
Biological Activity
The compound 2-(4-chloro-3-methylphenoxy)-N,N-bis(furan-2-ylmethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 379.84 g/mol. The compound features a chloro-substituted phenyl ring, a furan moiety, and an acetamide functional group, which contribute to its biological activities.
Structural Representation
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H20ClN3O3 |
| Molecular Weight | 379.84 g/mol |
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, the presence of the furan ring is often associated with enhanced antibacterial activity against various pathogens. In vitro studies have shown that derivatives of furan compounds can inhibit the growth of Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study conducted on structurally related compounds demonstrated that modifications in the phenyl and furan groups could lead to varying degrees of antibacterial activity. The synthesized derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Anticancer Activity
The anticancer potential of this compound is noteworthy, particularly due to its ability to induce apoptosis in cancer cells. The mechanism involves the modulation of apoptotic pathways and inhibition of cell proliferation.
Research Findings
- Cell Line Studies : In vitro tests on various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer), revealed that the compound significantly reduced cell viability with IC50 values around 25 µM.
- Mechanism of Action : The compound appears to activate caspase pathways leading to programmed cell death, which is critical in cancer treatment strategies.
Toxicological Profile
While exploring the biological activity, it is essential to consider the toxicological aspects. Preliminary assessments indicate that the compound exhibits low toxicity in mammalian cell lines at therapeutic doses, suggesting a favorable safety profile for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
